molecular formula C18H20N4OS B4993299 N-(5-pyridin-3-yl-1,3,4-thiadiazol-2-yl)adamantane-1-carboxamide

N-(5-pyridin-3-yl-1,3,4-thiadiazol-2-yl)adamantane-1-carboxamide

Cat. No.: B4993299
M. Wt: 340.4 g/mol
InChI Key: NQTSXEHRSQUIRX-UHFFFAOYSA-N
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Description

N-(5-pyridin-3-yl-1,3,4-thiadiazol-2-yl)adamantane-1-carboxamide: is a compound that belongs to the class of 1,3,4-thiadiazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The unique structure of this compound, which includes a thiadiazole ring and an adamantane moiety, makes it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-pyridin-3-yl-1,3,4-thiadiazol-2-yl)adamantane-1-carboxamide typically involves the reaction of hydrazonoyl halides with various reagents. One common method includes the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one in the presence of methyl hydrazinecarbodithioate or hydrazinecarbothioamide . The reaction conditions often involve the use of absolute ethanol and triethylamine as a base .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: N-(5-pyridin-3-yl-1,3,4-thiadiazol-2-yl)adamantane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can yield amines.

Scientific Research Applications

Chemistry: In chemistry, N-(5-pyridin-3-yl-1,3,4-thiadiazol-2-yl)adamantane-1-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .

Biology: In biological research, this compound has shown potential as an antimicrobial agent. Studies have demonstrated its effectiveness against various bacterial and fungal strains .

Medicine: In medicine, the compound is being investigated for its anticancer properties. The thiadiazole ring is known to disrupt DNA replication, making it a potential candidate for cancer therapy .

Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of N-(5-pyridin-3-yl-1,3,4-thiadiazol-2-yl)adamantane-1-carboxamide involves its interaction with various molecular targets. The thiadiazole ring can interact with DNA, disrupting its replication and leading to cell death. Additionally, the compound can inhibit specific enzymes involved in cellular processes, further contributing to its biological activity .

Comparison with Similar Compounds

Uniqueness: The uniqueness of N-(5-pyridin-3-yl-1,3,4-thiadiazol-2-yl)adamantane-1-carboxamide lies in its combination of the thiadiazole ring and the adamantane moiety. This combination enhances its stability and reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

N-(5-pyridin-3-yl-1,3,4-thiadiazol-2-yl)adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4OS/c23-16(18-7-11-4-12(8-18)6-13(5-11)9-18)20-17-22-21-15(24-17)14-2-1-3-19-10-14/h1-3,10-13H,4-9H2,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQTSXEHRSQUIRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)NC4=NN=C(S4)C5=CN=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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